molecular formula C₂₀H₃₁BrN₅O₁₀P B1157237 6N-Bromomethyl Tenofovir Disoproxil

6N-Bromomethyl Tenofovir Disoproxil

Cat. No.: B1157237
M. Wt: 612.37
Attention: For research use only. Not for human or veterinary use.
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Description

6N-Bromomethyl Tenofovir Disoproxil (CAS# 147127-19-3, molecular weight: 612.38) is a brominated derivative of Tenofovir Disoproxil, a prodrug of tenofovir used in antiviral therapies . Its structure includes a bromomethyl group at the 6N position of the purine ring, distinguishing it from other derivatives. While Tenofovir Disoproxil itself is unstable in solid-state conditions , the brominated variant may serve as a synthetic intermediate or precursor for further modifications due to bromine's utility as a leaving group in organic reactions .

Properties

Molecular Formula

C₂₀H₃₁BrN₅O₁₀P

Molecular Weight

612.37

Synonyms

5-[[(1R)-2-[6-[(Bromomethyl)amino]-9H-purin-9-yl]-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid 1,9-Bis(1-methylethyl) Ester 5-Oxide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound CAS# Molecular Weight Key Substituent/Modification Stability Notes
6N-Bromomethyl Tenofovir Disoproxil 147127-19-3 612.38 Bromomethyl at 6N position Likely unstable in isolation; synthetic utility
Tenofovir Disoproxil Fumarate (TDF) 202138-50-9 635.52 Fumarate salt Chemically unstable in alkaline solutions
Tenofovir Disoproxil Phosphate (TDP) N/A N/A Phosphate salt Enhanced solid-state stability; bioequivalent to TDF
Tenofovir Alafenamide (TAF) 379270-37-8 476.46 Alkoxycarbonyloxymethyl prodrug High stability; improved cellular uptake
6N-Methoxymethyl Tenofovir Disoproxil 2514954-65-3 601.50 Methoxymethyl at 6N position Increased hydrophilicity vs. brominated analog

Key Observations :

  • Stability : TDP and TAF exhibit superior stability compared to TDF and 6N-Bromomethyl derivatives. TDF degrades in alkaline conditions, while TDP shows stability enhancement in preclinical studies .
  • Synthetic Utility: The bromine atom in this compound facilitates nucleophilic substitution reactions, making it valuable for synthesizing analogs (e.g., methoxymethyl derivatives) .

Key Findings :

  • Safety : TAF demonstrates a superior safety profile over TDF, with lower incidences of renal impairment and bone demineralization .
  • 6N-Bromomethyl Derivative: No clinical safety data available; primarily used in chemical synthesis .

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